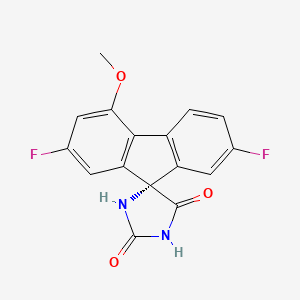

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Herstellung von AL-3803 beinhaltet verschiedene Synthesewege und Reaktionsbedingungen. Ein übliches Verfahren beinhaltet die Auflösung der Verbindung in Dimethylsulfoxid (DMSO), um eine Mutterlauge mit einer Konzentration von 40 Milligramm pro Milliliter zu erzeugen . Diese Lösung wird dann mit Polyethylenglykol 300 (PEG300) und Tween 80 gemischt, gefolgt von der Zugabe von deionisiertem Wasser, um die gewünschte Konzentration zu erreichen . Das Herstellungsverfahren gewährleistet die Stabilität und Löslichkeit der Verbindung für verschiedene experimentelle Anwendungen.

Analyse Chemischer Reaktionen

AL-3803 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind wässriges Ammoniak, Natriumhydroxid und verschiedene Säuren . So reagiert die Verbindung beispielsweise mit wässrigem Ammoniak zu einem weißen gallertartigen Niederschlag von Aluminiumhydroxid (Al(OH)3) . Diese Reaktion ist ein Hinweis auf die amphotere Natur der Verbindung, die es ihr ermöglicht, sich sowohl in sauren als auch in basischen Bedingungen zu lösen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This inhibition is crucial for preventing complications associated with diabetes mellitus.

Antidiabetic Effects

Research indicates that derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications. A study published in the European Journal of Medicinal Chemistry evaluated various derivatives for their ability to inhibit aldose reductase, revealing potent inhibitory activity that positions these compounds as promising candidates for further development as antidiabetic agents .

Study on Aldose Reductase Inhibition

A notable study assessed the inhibitory effects of spiro compounds on aldose reductase. The results indicated that certain derivatives exhibited significant inhibitory activity against human aldose reductase, making them viable candidates for treating diabetic complications. The study emphasized the importance of structural modifications in enhancing biological activity .

Toxicological Profile

In investigations assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in both in vitro and in vivo models. This safety profile is essential for considering clinical applications and supports further research into their therapeutic potential.

Wirkmechanismus

The mechanism of action of AL-3803 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The precise molecular targets and pathways involved depend on the specific application and experimental conditions.

Vergleich Mit ähnlichen Verbindungen

AL-3803 kann mit anderen ähnlichen bioaktiven Verbindungen verglichen werden, wie z. B. Natriumbis(2-Methoxyethoxy)aluminiumhydrid (SMEAH) und anderen Aluminium-basierten Reagenzien . Obwohl beide Verbindungen einige chemische Eigenschaften gemeinsam haben, ist AL-3803 in seiner spezifischen Molekülstruktur und Bioaktivität einzigartig . Diese Einzigartigkeit macht es besonders wertvoll für bestimmte Forschungsanwendungen, bei denen andere Verbindungen möglicherweise nicht so effektiv sind.

Referenzen

Biologische Aktivität

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- is a synthetic compound with potential therapeutic applications, particularly in the treatment of diabetes and related complications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

- CAS Number : 126048-33-7

Synthesis

The synthesis of this compound involves several steps starting from halogen-substituted hydrocarbons and electropositive metals. The process includes metal displacement and hydrometallation techniques which yield the desired spiro compound .

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. Inhibition of this pathway is crucial for preventing complications associated with diabetes mellitus .

Antidiabetic Effects

Research indicates that spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications .

Study on Aldose Reductase Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione for their ability to inhibit aldose reductase. The results showed that certain derivatives exhibited potent inhibitory activity, making them promising candidates for further development as antidiabetic agents .

Toxicological Profile

In a separate investigation assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in vitro and in vivo models. This safety profile is essential for considering clinical applications .

Data Table: Biological Activities of Spiro Compounds

Eigenschaften

CAS-Nummer |

145555-03-9 |

|---|---|

Molekularformel |

C16H10F2N2O3 |

Molekulargewicht |

316.26 g/mol |

IUPAC-Name |

(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1 |

InChI-Schlüssel |

FYDPXVSFSSBHGW-INIZCTEOSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Isomerische SMILES |

COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Kanonische SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AL-3803; AL 3803; AL3803; (-)-AL03152; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.